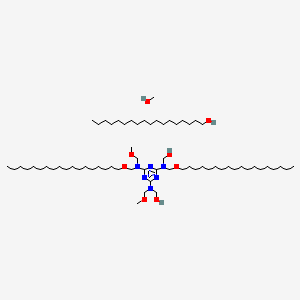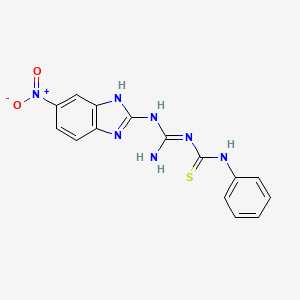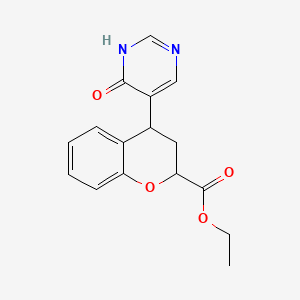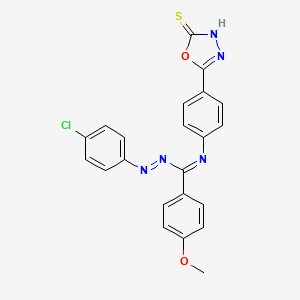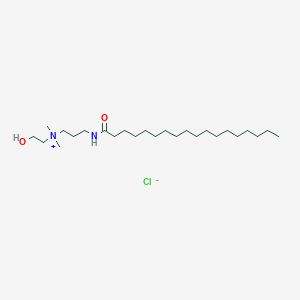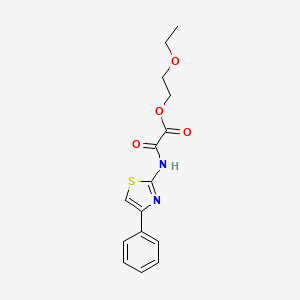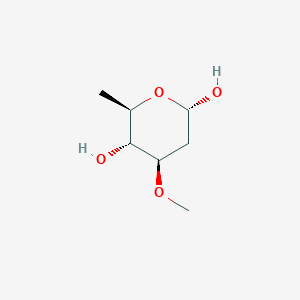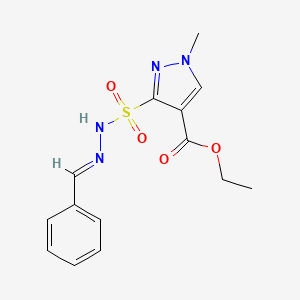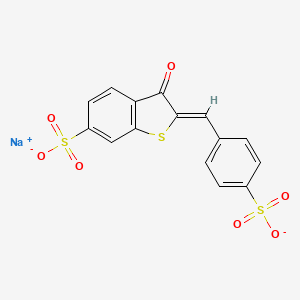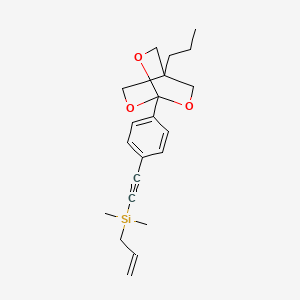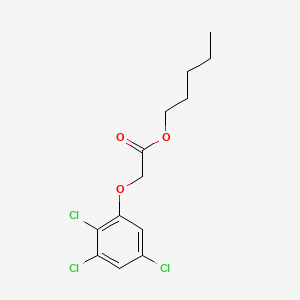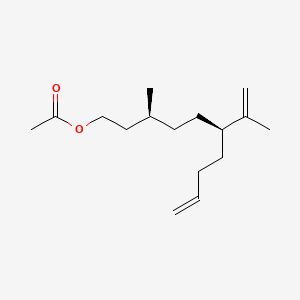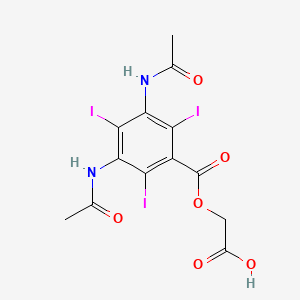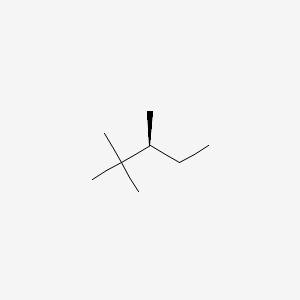
(S)-2,2,3-Trimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2,3-Trimethylpentane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a branched hydrocarbon with the molecular formula C8H18. It is often used as a reference fuel in octane rating tests due to its high resistance to knocking in internal combustion engines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,3-Trimethylpentane typically involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor where the alkylation takes place. The product is then separated and purified using distillation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions: (S)-2,2,3-Trimethylpentane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions are less common for alkanes but can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction where this compound reacts with halogens like chlorine or bromine to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium or platinum)
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes (less common)
Substitution: Haloalkanes
科学的研究の応用
(S)-2,2,3-Trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference standard in octane rating tests and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological membranes and its potential use in biofuel production.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of high-performance fuels and lubricants.
作用機序
The mechanism of action of (S)-2,2,3-Trimethylpentane primarily involves its interaction with other molecules through van der Waals forces. Its hydrophobic nature allows it to interact with and stabilize hydrophobic regions in biological membranes or other hydrophobic environments. This property makes it useful in various industrial and research applications.
類似化合物との比較
2,2,4-Trimethylpentane (Isooctane): Another branched alkane used as a reference fuel in octane rating tests.
2,3,3-Trimethylpentane: A structural isomer with similar physical properties but different chemical reactivity.
2,2,3-Trimethylbutane: A smaller branched alkane with different applications.
Uniqueness: (S)-2,2,3-Trimethylpentane is unique due to its chiral nature, which can lead to different interactions in biological systems compared to its achiral counterparts. Its high resistance to knocking makes it particularly valuable in the formulation of high-performance fuels.
特性
CAS番号 |
40824-48-4 |
|---|---|
分子式 |
C8H18 |
分子量 |
114.23 g/mol |
IUPAC名 |
(3S)-2,2,3-trimethylpentane |
InChI |
InChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3/t7-/m0/s1 |
InChIキー |
XTDQDBVBDLYELW-ZETCQYMHSA-N |
異性体SMILES |
CC[C@H](C)C(C)(C)C |
正規SMILES |
CCC(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


